molecular formula C18H18N2O5 B4011888 4-methylphenyl 4-(4-morpholinyl)-3-nitrobenzoate

4-methylphenyl 4-(4-morpholinyl)-3-nitrobenzoate

Cat. No. B4011888
M. Wt: 342.3 g/mol
InChI Key: VVSPTPJCLSOCOP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, including catalytic processes that result in highly ordered transition states. One study describes the aminolysis of a related nitrobenzoate, suggesting mechanisms that could potentially apply to the synthesis of 4-methylphenyl 4-(4-morpholinyl)-3-nitrobenzoate, indicating the importance of cyclic transition states in these reactions (Um et al., 2015).

Molecular Structure Analysis

Investigations into the molecular structure of similar compounds reveal intricate details about their molecular geometry. For instance, the study on morpholinium 2-chloro-4-nitrobenzoate, which shares a part of the name and possibly some structural similarities, discusses the crystalline structure and hydrogen bonding patterns, providing insights into how molecular structures could influence the properties of 4-methylphenyl 4-(4-morpholinyl)-3-nitrobenzoate (Ishida et al., 2001).

Chemical Reactions and Properties

The compound's reactivity and properties can be inferred from studies on related chemicals. For example, the catalytic six-membered cyclic transition state in the aminolysis of related nitrobenzoates suggests specific reactivity patterns and potential for catalysis in organic synthesis, highlighting the complex interplay between molecular structure and chemical reactivity (Um et al., 2015).

Physical Properties Analysis

While direct studies on the physical properties of 4-methylphenyl 4-(4-morpholinyl)-3-nitrobenzoate are not available, research on structurally similar compounds offers valuable insights. The crystalline structure and hydrogen bonding analysis of morpholinium 2-chloro-4-nitrobenzoate, for instance, shed light on the potential physical properties such as solubility and crystallinity (Ishida et al., 2001).

Chemical Properties Analysis

The chemical properties of 4-methylphenyl 4-(4-morpholinyl)-3-nitrobenzoate can be partly understood through the study of related compounds. The aminolysis reactions and the involved cyclic transition states indicate how the compound might behave under certain conditions, offering insights into its reactivity and potential chemical transformations (Um et al., 2015).

properties

IUPAC Name

(4-methylphenyl) 4-morpholin-4-yl-3-nitrobenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O5/c1-13-2-5-15(6-3-13)25-18(21)14-4-7-16(17(12-14)20(22)23)19-8-10-24-11-9-19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVSPTPJCLSOCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)OC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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